

Hsd17B13-IN-18 as a chemical probe for liver disease

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Compound of Interest

Compound Name: Hsd17B13-IN-18

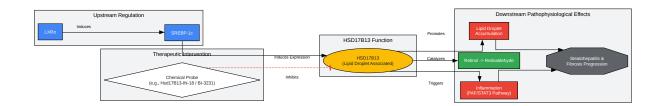
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The Role of HSD17B13 in Liver Pathophysiology

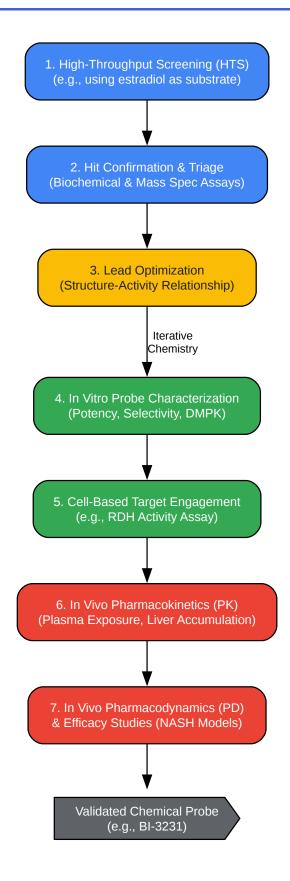
HSD17B13 is a member of the HSD17B superfamily, which is involved in metabolizing steroids, fatty acids, and bile acids.[5][10] Specifically, HSD17B13 has been shown to possess retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde, a function that is dependent on its localization to lipid droplets.[7][11] Its expression is regulated by the liver X receptor α (LXR α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[7][12] Overexpression of HSD17B13 promotes the accumulation of lipid droplets and can aggravate liver steatosis and fibrosis.[10] Conversely, its inhibition or knockdown is being explored as a therapeutic approach to attenuate liver disease.[10][13][14]

More recent studies suggest HSD17B13 may also play a species-specific role in inflammation. In human hepatocytes, HSD17B13 can form liquid-liquid phase separation (LLPS) condensates, which increases the biosynthesis of platelet-activating factor (PAF).[15] This in turn activates a PAF receptor/STAT3 signaling pathway, promoting fibrinogen expression and leukocyte adhesion, thereby triggering liver inflammation.[15]









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